N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a thienopyrimidine core and multiple chlorinated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under conditions that promote the formation of the thienopyrimidine ring. Reagents such as phosphorus oxychloride (POCl3) and ammonium acetate are often used.
Introduction of Chlorinated Phenyl Groups: Chlorinated phenyl groups are introduced through nucleophilic aromatic substitution reactions. This step may involve the use of chlorinated anilines and appropriate catalysts.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the thienopyrimidine intermediate with a thiol-containing compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), ammonia (NH3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced aromatic rings, amines
Substitution: Amino derivatives, alkoxy derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, inflammation, or infectious diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-2-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
- N-(5-chloro-2-methylphenyl)-2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
- N-(5-chloro-2-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is unique due to its specific combination of chlorinated aromatic rings and thienopyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
Molecular Formula |
C21H15Cl2N3OS2 |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H15Cl2N3OS2/c1-12-2-5-15(23)8-17(12)26-18(27)10-29-21-19-16(9-28-20(19)24-11-25-21)13-3-6-14(22)7-4-13/h2-9,11H,10H2,1H3,(H,26,27) |
InChI Key |
BKYBCJPKDKFDOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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